molecular formula C13H8O4S B8040950 2-Hydroxy-5-oxodibenzothiophene-3-carboxylic acid

2-Hydroxy-5-oxodibenzothiophene-3-carboxylic acid

Cat. No.: B8040950
M. Wt: 260.27 g/mol
InChI Key: WSSYSLHLQPIZEV-UHFFFAOYSA-N
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Description

2-Hydroxy-5-oxodibenzothiophene-3-carboxylic acid is a complex organic compound belonging to the class of dibenzothiophenes These compounds are characterized by a fused ring structure containing sulfur, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-oxodibenzothiophene-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of dibenzothiophene, which is then subjected to a series of functional group transformations. Key steps include:

    Oxidation: Dibenzothiophene is oxidized to introduce the ketone group at the 5-position.

    Carboxylation: The carboxylic acid group at the 3-position is introduced via carboxylation reactions, often using carbon dioxide under high pressure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure systems, and catalysts to improve yield and efficiency. The choice of solvents, temperature control, and purification methods are critical to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-oxodibenzothiophene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Halogenated Derivatives: From substitution reactions.

Scientific Research Applications

2-Hydroxy-5-oxodibenzothiophene-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism by which 2-Hydroxy-5-oxodibenzothiophene-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the hydroxyl, ketone, and carboxylic acid groups allows for multiple modes of interaction, including hydrogen bonding, ionic interactions, and covalent modifications.

Comparison with Similar Compounds

Similar Compounds

    Dibenzothiophene: The parent compound, lacking the functional groups present in 2-Hydroxy-5-oxodibenzothiophene-3-carboxylic acid.

    2-Hydroxy-3-carboxydibenzothiophene: Similar structure but different functional group positioning.

    5-Oxodibenzothiophene-2-carboxylic acid: Another isomer with different functional group arrangement.

Uniqueness

This compound is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for targeted synthesis and application in various fields.

Properties

IUPAC Name

2-hydroxy-5-oxodibenzothiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O4S/c14-10-5-8-7-3-1-2-4-11(7)18(17)12(8)6-9(10)13(15)16/h1-6,14H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSYSLHLQPIZEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=C(C=C3S2=O)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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